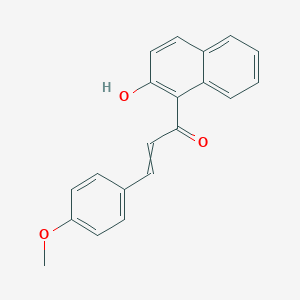![molecular formula C12H16O2 B14687156 2-[(4-Propylphenoxy)methyl]oxirane CAS No. 28570-39-0](/img/structure/B14687156.png)
2-[(4-Propylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Propylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O2 It is a type of epoxide, which is characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Propylphenoxy)methyl]oxirane typically involves the reaction of 4-propylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Propylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Propylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of epoxy resins and other polymeric materials.
Mechanism of Action
The mechanism of action of 2-[(4-Propylphenoxy)methyl]oxirane involves the opening of the oxirane ring, which can react with various nucleophiles. This ring-opening reaction is typically catalyzed by acids or bases and proceeds through either an S_N2 or S_N1 mechanism, depending on the reaction conditions . The molecular targets and pathways involved include interactions with nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenoxy)methyl]oxirane
- 2-[(4-Ethylphenoxy)methyl]oxirane
- 2-[(4-Butylphenoxy)methyl]oxirane
Uniqueness
2-[(4-Propylphenoxy)methyl]oxirane is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
28570-39-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[(4-propylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-3-10-4-6-11(7-5-10)13-8-12-9-14-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
SSOVVTOURMQUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


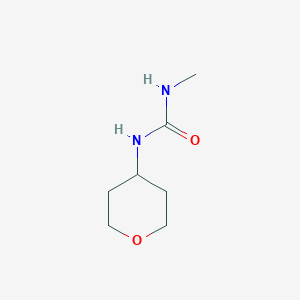

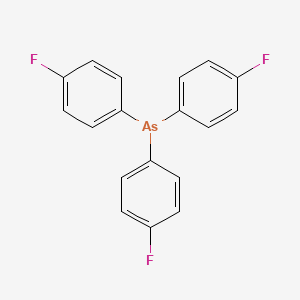
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
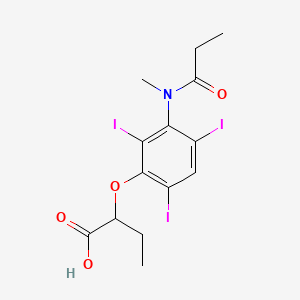
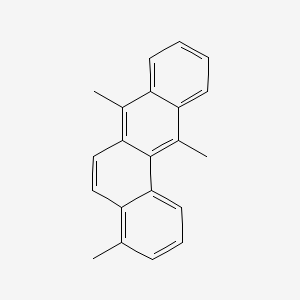
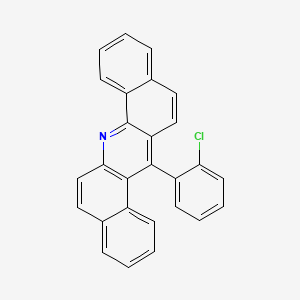
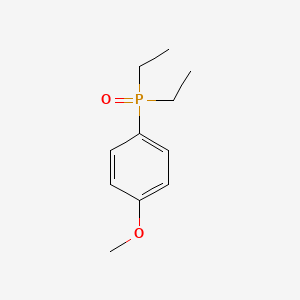
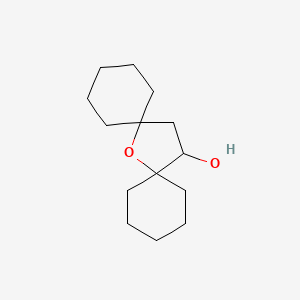
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)

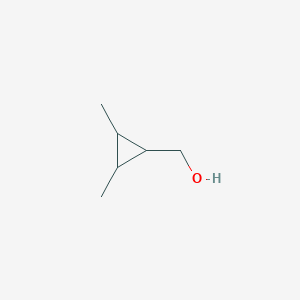
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
